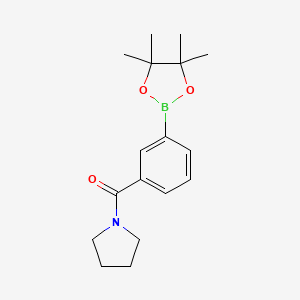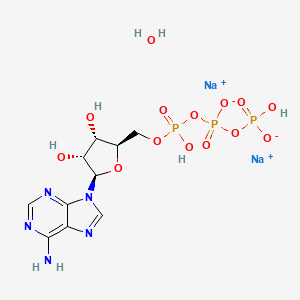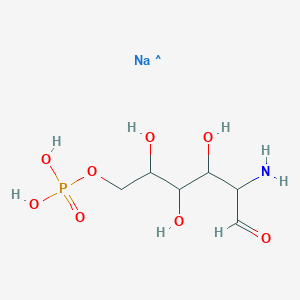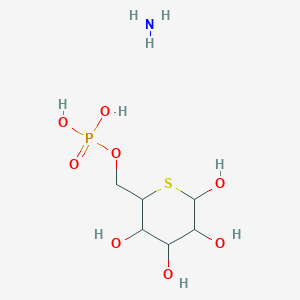
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
概要
説明
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C10H5Cl2O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methoxy-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 3 and 7 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
科学的研究の応用
Chemistry: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of benzothiophene derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.
類似化合物との比較
- 3,7-Dichloro-1-benzothiophene-2-carbonyl chloride
- 6-Methoxy-1-benzothiophene-2-carbonyl chloride
- 3,7-Dichloro-6-methoxy-1-benzothiophene
Comparison: Compared to its analogs, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both chlorine and methoxy groups. These substituents can significantly influence the compound’s reactivity and its interactions with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, while the chlorine atoms can increase its electrophilicity, making it more reactive in substitution reactions.
特性
IUPAC Name |
3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXVDARTFRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562891 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-80-2 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














